molecular formula C10H14FN3O2 B6634781 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol

3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol

Cat. No.: B6634781
M. Wt: 227.24 g/mol
InChI Key: MDAQVESKIUTKAC-UHFFFAOYSA-N
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Description

3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol is a synthetic organic compound that features a fluorinated pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol typically involves the selective fluorination of 2-aminopyrimidine derivatives. One method involves the use of Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve high yields with excellent regioselectivity . Another approach includes the reaction of 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate (K2CO3) to form 5-fluoro-2-amino pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution reactions could produce various substituted pyrimidines.

Scientific Research Applications

3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol is unique due to its specific structure, which combines a fluorinated pyrimidine ring with an oxolan-3-ol moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[[(5-fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O2/c1-7-10(15,2-3-16-7)6-14-9-12-4-8(11)5-13-9/h4-5,7,15H,2-3,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAQVESKIUTKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNC2=NC=C(C=N2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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